molecular formula C22H29N3O5 B2393717 2-(adamantan-1-yl)-N-(2-methoxyethyl)-2-[(4-nitrophenyl)formamido]acetamide CAS No. 464877-20-1

2-(adamantan-1-yl)-N-(2-methoxyethyl)-2-[(4-nitrophenyl)formamido]acetamide

Cat. No.: B2393717
CAS No.: 464877-20-1
M. Wt: 415.49
InChI Key: JDYLLSOIZAKOEV-UHFFFAOYSA-N
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Description

2-(adamantan-1-yl)-N-(2-methoxyethyl)-2-[(4-nitrophenyl)formamido]acetamide is a small molecule inhibitor known for its potential therapeutic applications. This compound is a selective inhibitor of protein kinase C (PKC) and has been extensively studied for its potent anti-inflammatory and immunosuppressive effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(adamantan-1-yl)-N-(2-methoxyethyl)-2-[(4-nitrophenyl)formamido]acetamide involves multiple steps, typically starting with the preparation of the adamantyl derivative. The adamantyl derivative is then reacted with 2-methoxyethylamine under specific conditions to form the intermediate product. This intermediate is further reacted with 4-nitrobenzoyl chloride to yield the final compound. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(adamantan-1-yl)-N-(2-methoxyethyl)-2-[(4-nitrophenyl)formamido]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives with the nitro group reduced to an amino group.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

2-(adamantan-1-yl)-N-(2-methoxyethyl)-2-[(4-nitrophenyl)formamido]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of protein kinase C inhibition.

    Biology: Investigated for its effects on cellular signaling pathways and immune responses.

    Medicine: Explored for its potential in treating inflammatory and autoimmune diseases.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The compound exerts its effects by selectively inhibiting protein kinase C (PKC). PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, 2-(adamantan-1-yl)-N-(2-methoxyethyl)-2-[(4-nitrophenyl)formamido]acetamide modulates these processes, leading to its anti-inflammatory and immunosuppressive effects. The molecular targets and pathways involved include the inhibition of PKC-mediated phosphorylation events and downstream signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1-adamantyl)-2-(2-methoxyethylamino)-2-oxoethyl]-4-aminobenzamide
  • N-[1-(1-adamantyl)-2-(2-methoxyethylamino)-2-oxoethyl]-4-chlorobenzamide

Uniqueness

2-(adamantan-1-yl)-N-(2-methoxyethyl)-2-[(4-nitrophenyl)formamido]acetamide is unique due to its selective inhibition of protein kinase C and its potent anti-inflammatory and immunosuppressive effects. Compared to similar compounds, it has a distinct nitro group that contributes to its specific biological activity and therapeutic potential.

Properties

IUPAC Name

N-[1-(1-adamantyl)-2-(2-methoxyethylamino)-2-oxoethyl]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5/c1-30-7-6-23-21(27)19(22-11-14-8-15(12-22)10-16(9-14)13-22)24-20(26)17-2-4-18(5-3-17)25(28)29/h2-5,14-16,19H,6-13H2,1H3,(H,23,27)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYLLSOIZAKOEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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